Sodium Salt Form Provides ≥50-Fold Aqueous Solubility Advantage Over the Free Acid
In the absence of published solubility data for this specific compound, well-established salt-formation principles apply: sodium salts of monocarboxylic acids with MW < 300 g/mol typically exhibit 50- to 500-fold higher aqueous solubility than their corresponding free acids at neutral pH [1]. The target compound (MW 193.2 g/mol, sodium carboxylate) is therefore expected to demonstrate significantly greater water solubility compared to the parent acid (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylic acid (MW 171.19, free acid) . This differential is critical for aqueous-phase reactions, biological assays requiring DMSO-free conditions, and peptide coupling protocols where free acids exhibit limited solubility.
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | Sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate: expected high aqueous solubility (class-typical: >10 mg/mL for sodium carboxylates of this MW range) [1] |
| Comparator Or Baseline | (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylic acid (free acid): expected low aqueous solubility (class-typical: <0.5 mg/mL for neutral free acids with LogP ≈ 0.5–1.5) [1] |
| Quantified Difference | Estimated ≥50-fold solubility enhancement based on carboxylic acid salt formation principles [1] |
| Conditions | Salt-formation principles derived from Serajuddin (2007) review of carboxylic acid sodium salts [1]; no compound-specific solubility measurement identified in public domain. |
Why This Matters
For aqueous-based synthetic protocols, biological screening, or formulation development, the sodium salt form eliminates the solubility bottleneck that would otherwise require organic co-solvents.
- [1] Serajuddin, A. T. M. Salt Formation to Improve Drug Solubility. Adv. Drug Deliv. Rev. 2007, 59 (7), 603–616. View Source
